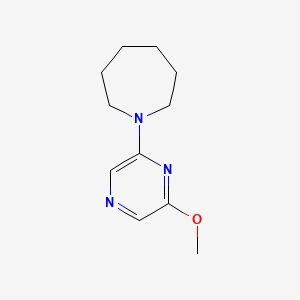![molecular formula C16H19N7S B12265512 N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12265512.png)
N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine: is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA). These reactions are often conducted in the presence of a primary amine .
Industrial Production Methods: Industrial production methods for thieno[2,3-d]pyrimidine derivatives may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thieno[2,3-d]pyrimidine derivatives can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Chemistry: Thieno[2,3-d]pyrimidine derivatives are used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules .
Biology: These compounds have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cellular signaling pathways .
Medicine: Thieno[2,3-d]pyrimidine derivatives are being explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities .
Industry: In the industrial sector, these compounds are used in the development of new materials and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or proteins. For example, some derivatives act as kinase inhibitors, blocking the activity of enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine: Another class of thienopyrimidine derivatives with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for their therapeutic potential, particularly as antifolate agents.
Pyrazolo[3,4-d]pyrimidine: These compounds are explored for their potential as EGFR-TK inhibitors.
Uniqueness: N,N-dimethyl-2-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and proteins makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N7S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H19N7S/c1-21(2)13-3-5-17-16(20-13)23-8-6-22(7-9-23)14-12-4-10-24-15(12)19-11-18-14/h3-5,10-11H,6-9H2,1-2H3 |
InChI Key |
KBLWYFPYTIYNCA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265429.png)
![7-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12265433.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B12265435.png)

![2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12265444.png)
![3-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-4-amine](/img/structure/B12265448.png)

![4-Methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265474.png)
![4-(6-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12265477.png)
![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-phenoxyethan-1-one](/img/structure/B12265478.png)
![3-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B12265485.png)
![2-methyl-3-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12265489.png)
![2-[(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B12265491.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B12265510.png)
